![molecular formula C21H22N6O B2830058 N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide CAS No. 1396875-63-0](/img/structure/B2830058.png)

N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide

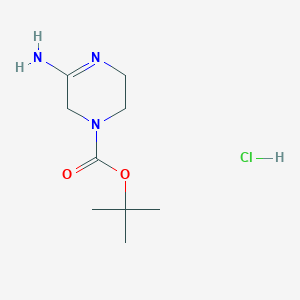

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

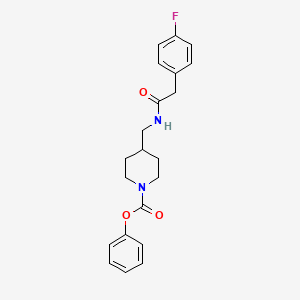

“N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide” is a novel compound that has been designed and synthesized for its potential anti-tubercular activity . It is a derivative of Pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process is not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Humans

N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide, identified as Venetoclax, is primarily utilized in the clinical development for treating hematologic malignancies. Research indicates that after oral administration, the substance shows extensive metabolism, predominantly hepatic, and is eliminated mainly through feces. The absorption is substantial, with about 65% bioavailability. The study highlights the compound's metabolism involving enzymatic oxidation, followed by sulfation or nitro reduction. Notably, the unchanged Venetoclax and its metabolite M30 are the major materials recovered, constituting a significant part of the total plasma radioactivity, indicating their primary role in the drug's pharmacological activity (Liu et al., 2017).

Drug Interactions and Pharmacokinetics

In another study, the interaction between allopurinol and pyrazinamide was investigated. Pyrazinamide is a known analog of the compound . The research indicates that allopurinol induces marked changes in the levels of pyrazinamide metabolites, resulting in the accumulation of pyrazinoic acid, the main metabolite. Despite allopurinol's role in decreasing uric acid synthesis, it inadvertently increases plasma concentrations of pyrazinoic acid. This interaction underscores the intricate balance of metabolism and interaction within drug compounds and their metabolites (Lacroix et al., 1988).

Impact on Neurotransmitter Levels

Moreover, research on MK-212, a serotonin agonist structurally similar to the compound , demonstrated its capability to influence neurotransmitter levels in humans. Specifically, MK-212 was observed to induce a dose-related increase in serum cortisol and prolactin levels. The study provides insights into the compound's potential for affecting neurotransmitter systems, offering a pathway for studying serotonin receptor sensitivity in humans (Lowy & Meltzer, 1988).

Potential for Parkinsonism

Additionally, the compound 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), bearing structural resemblance to the compound in focus, was associated with marked parkinsonism in individuals using it illicitly. This finding signifies the potential neurological implications and risks associated with structurally similar compounds, underlining the importance of thorough research and understanding of these substances (Langston et al., 1983).

Drug Disposition and Metabolism

Research on SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into the drug's disposition and metabolism, indicating extensive metabolism with major excretion via feces. This study offers a comprehensive understanding of the pharmacokinetic properties of such compounds, highlighting the importance of understanding the metabolic pathways for optimal drug design and application (Renzulli et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It can be inferred that the compound interacts with its target in a way that inhibits the growth ofMycobacterium tuberculosis H37Ra .

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication ofMycobacterium tuberculosis H37Ra .

Pharmacokinetics

Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Eigenschaften

IUPAC Name |

N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-15-4-2-3-5-17(15)18-6-7-20(26-25-18)27-12-8-16(9-13-27)24-21(28)19-14-22-10-11-23-19/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMOAHYYIUEZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2829975.png)

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2829976.png)

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2829978.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2829980.png)

![Methyl 2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2829981.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2829991.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829992.png)